molecular formula C20H25N7O6 B584674 Levomefolic Acid-13C,d3 CAS No. 1356019-94-7

Levomefolic Acid-13C,d3

Cat. No. B584674
CAS RN: 1356019-94-7
M. Wt: 463.474
InChI Key: ZNOVTXRBGFNYRX-OWXPWHJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomefolic Acid-13C,d3, also known as 5-MTHF-13C,d3, is a deuterium-labeled variant of Levomefolic acid . It is an orally active, brain-penetrant natural active form of folic acid and is one of the most widely used folic acid food supplements . It is also an endogenous active form of folic acid .


Molecular Structure Analysis

The molecular formula of Levomefolic Acid-13C,d3 is 13C C19 2H3 H22 N7 O6 . It has a molecular weight of 463.47 .

Scientific Research Applications

Folate Metabolism Research

Levomefolic Acid-13C,d3 is a metabolite of folic acid and plays a crucial role in folate metabolism . It is the predominant active form of folate found in foods and in the blood circulation, accounting for 98% of folates in human plasma . Researchers use it to study the mechanisms of folate metabolism and its impact on health and disease .

Gene Expression Regulation

Levomefolic Acid-13C,d3 is involved in the regulation of gene expression . It plays an essential role in DNA synthesis and methylation, which are key processes in gene expression . This makes it a valuable tool in genetic research, particularly in studies investigating the effects of gene expression on various diseases .

Cell Signaling Studies

Levomefolic Acid-13C,d3 is a methyl group donor in one-carbon metabolism reactions . These reactions are important for cell signaling, a process that governs the activities of cells and coordinates their actions . Therefore, Levomefolic Acid-13C,d3 is used in research to understand the role of cell signaling in health and disease .

Drug Metabolism Research

Levomefolic Acid-13C,d3 is used in drug metabolism studies . Its labeled form allows researchers to track its metabolic pathway in the body, providing insights into how drugs are processed and how this process can be optimized for better therapeutic outcomes .

Neural Tube Defects Prevention

Levomefolic Acid-13C,d3 is used as a supplement to prevent neural tube defects in pregnancy . It is contained in oral contraceptives to reduce the risk of neural tube defects arising from folic acid deficiency for pregnant women who conceived during use or shortly after the discontinuation of the product .

Cardiovascular Diseases Treatment

Levomefolic Acid-13C,d3 is being studied for use as a treatment for cardiovascular diseases . It plays a role in the regulation of homocysteine, where it methylates homocysteine and forms methionine and tetrahydrofolate (THF) . High levels of homocysteine are associated with an increased risk of cardiovascular diseases .

Antidepressant Pharmacotherapy

Levomefolic Acid-13C,d3 is being studied as an adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is believed to enhance the effectiveness of antidepressant medications, potentially leading to better outcomes for patients with depression .

Impurity Reference in Cardiac Drugs

Levomefolic Acid-13C,d3 is used as an impurity reference in the production of cardiac drugs and beta blockers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Levomefolic Acid-13C,d3 involves the incorporation of 13C and d3 isotopes into the folic acid molecule. This can be achieved through a series of chemical reactions that selectively introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "13C-labeled pterin", "d3-labeled para-aminobenzoic acid (PABA)", "Folic acid", "N,N-Dimethylformamide (DMF)", "Thionyl chloride (SOCl2)", "Hydrochloric acid (HCl)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled pterin", "13C-labeled pterin can be synthesized from 13C-labeled glycine through a series of chemical reactions involving condensation with formyltetrahydrofolate and reduction with sodium dithionite.", "Step 2: Synthesis of d3-labeled PABA", "d3-labeled PABA can be synthesized from d3-labeled aniline through a series of chemical reactions involving nitration, reduction, and acetylation.", "Step 3: Protection of carboxylic acid group in folic acid", "Folic acid is treated with thionyl chloride and DMF to form the corresponding acid chloride, which is then treated with methanol to form the methyl ester.", "Step 4: Coupling of 13C-labeled pterin and d3-labeled PABA to folic acid", "The protected folic acid methyl ester is treated with 13C-labeled pterin and d3-labeled PABA in the presence of HCl to form the corresponding amide bond.", "Step 5: Deprotection of folic acid", "The protected folic acid is deprotected by treatment with NaHCO3 in methanol to form Levomefolic Acid-13C,d3.", "Step 6: Purification", "The crude product is purified by extraction with ethyl acetate and recrystallization from methanol/diethyl ether." ] }

CAS RN

1356019-94-7

Product Name

Levomefolic Acid-13C,d3

Molecular Formula

C20H25N7O6

Molecular Weight

463.474

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuteriomethyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3

InChI Key

ZNOVTXRBGFNYRX-OWXPWHJLSA-N

SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid;  (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid;  5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3;  LMSR;  l-N5-13C,d3;  Methyl-L-tetrahydrofolic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomefolic Acid-13C,d3
Reactant of Route 2
Levomefolic Acid-13C,d3
Reactant of Route 3
Levomefolic Acid-13C,d3
Reactant of Route 4
Levomefolic Acid-13C,d3
Reactant of Route 5
Levomefolic Acid-13C,d3
Reactant of Route 6
Levomefolic Acid-13C,d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.